Trifluorovinyl radical

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

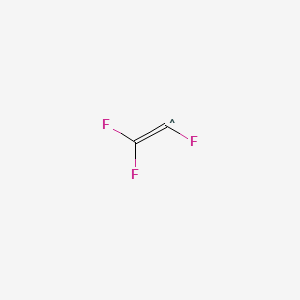

The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.

Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .

Chemical Reactions Analysis

Cyclodimerization of Aromatic Trifluorovinyl Ethers

Thermal cyclodimerization of aromatic trifluorovinyl ethers (TFVEs) forms perfluorocyclobutyl (PFCB) linkages via a radical-mediated mechanism . Key findings include:

-

Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CN) slow reaction rates, while electron-donating groups (e.g., -OCH₃) accelerate them.

-

Kinetic Analysis : The Hammett equation quantified substituent effects, yielding reaction constants (ρ) of −0.46 at 120°C and −0.59 at 130°C .

Table 1: Rate Constants for Selected Substituents

| Substituent (X) | k (10⁻⁵ s⁻¹, 120°C) | ρ Value |

|---|---|---|

| -OCH₃ | 3.2 | −0.46 |

| -CN | 0.8 | −0.59 |

| -NO₂ | 0.5 | −0.59 |

This reaction enables synthesis of fluorinated polymers with high thermal stability .

Radical Copolymerization with Vinyl Monomers

Trifluorovinyl ethers copolymerize with ethyl vinyl ether (EVE) and vinyl acetate (VAc) in redox-initiated aqueous emulsions :

-

Reactivity Ratios :

-

For Ph-TFVE (1-(2-phenoxyethoxy)-1,2,2-trifluoroethene):

-

rPh-TFVE=0.25±0.07, rEVE=0.016±0.04 (with EVE)

-

rPh-TFVE=0.034±0.04, rVAc=0.89±0.08 (with VAc)

-

-

-

Hydrogen Abstraction : The oligoether pendant group in Et-TFVE undergoes hydrogen abstraction, leading to radical propagation and branching .

Table 2: Copolymer Composition vs. Feed Ratio

| Monomer Pair | Maximum TFVE Incorporation | Dominant Propagation Pathway |

|---|---|---|

| Ph-TFVE + EVE | ~70% | Ph-TFVE radical addition |

| Ph-TFVE + VAc | <50% | VAc radical addition |

Post-polymerization hydrolysis of VAc to vinyl alcohol (VA) increases hydrodynamic volume but may induce backbone cleavage in Et-TFVE-rich copolymers .

Radical Additions to Cyclic Ethers

Heptafluoropropyl trifluorovinyl ether (CF₂=CF–O–C₃F₇) undergoes radical additions with cyclic ethers in the presence of dibenzoyl peroxide :

Table 3: Yields of Addition Products

| Cyclic Ether | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Tetrahydrofuran | 85 | 60°C, 12 hr |

| 1,4-Dioxane | 78 | 60°C, 12 hr |

| 1,3-Dioxolane | 92 | 60°C, 12 hr |

The mechanism involves initiation by benzoyl peroxide radicals, followed by addition to the trifluorovinyl group and termination via recombination .

Electron Affinity and Stability

The trifluorovinyl radical exhibits an electron affinity (EA) of 2.06±0.22eV, as determined by photoelectron spectroscopy . This high EA contributes to its reactivity in radical chain processes and stabilization via resonance with adjacent fluorine atoms .

The this compound’s reactivity is influenced by electronic effects, substituent groups, and reaction conditions. Its applications span fluoropolymer synthesis, cyclodimerization for high-performance materials, and facile functionalization of cyclic ethers.

Scientific Research Applications

The applications of the trifluorovinyl radical (C2F3) are varied and primarily centered around its use as a monomer in copolymerization processes and as an intermediate in the synthesis of fluorinated compounds.

Scientific Research Applications

Copolymerization : Trifluorovinyl ether (TFVE) monomers, which can generate trifluorovinyl radicals during polymerization, have been copolymerized with other vinyl monomers to create polymers with unique properties .

- Ethyl Vinyl Ether (EVE) and Vinyl Acetate (VAc) : TFVE monomers like 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) and 1-[2-(2-ethoxy-ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE) have been copolymerized with EVE and VAc via redox-initiated aqueous emulsion polymerization . The resulting copolymers can be further modified through partial hydrolysis to introduce vinyl alcohol (VA), leading to terpolymers like poly(Ph-TFVE-co-VAc-co-VA) and poly(Et-TFVE-co-VAc-co-VA) .

It has been found that EVE does not readily homopolymerize under free radical conditions, suggesting that any copolymer formed with TFVE would likely have an alternating structure . VAc, on the other hand, is valuable as a precursor to vinyl alcohol (VA), which introduces a reactive functional group into the repeat unit .

Synthesis of Fluorinated Compounds: Trifluorovinyl compounds are used as building blocks in the synthesis of various fluorinated organic molecules .

- Cyclic Ethers : Trifluorovinyl ether derivatives can be used to prepare cyclic ethers possessing fluoroalkyl substituents .

Free-radical additions to haloolefins: Trifluoromethanesulfenyl chloride can undergo free-radical addition reactions with haloolefins, leading to the formation of various trifluoromethyl-containing compounds .

** পদার্থের বিশ্লেষণ:** Density Functional Theory (DFT) calculations: DFT methods are employed to study the structural and vibrational properties of molecules containing trifluoromethyl groups, offering insights into their reactivity and behavior .

Data Table: Properties of Hydrofluorocarbons (HFCs)

Some data regarding related Hydrofluorocarbons is available, including:

| HFC | Blood-Air Coefficient | Water-Air Coefficient | Oil-Air Coefficient |

|---|---|---|---|

| 1,1-difluoroethane (HFC152a) | 1.08 | 1.11 | 5.6 |

| 1,1,1-trifluoroethane (HFC143a) | 0.15 | 0.15 | 1.90 |

| 1,1,1,2-tetrafluoroethane (HFC134a) | 0.36 | 0.35 | 3.5 |

| 1,1,1,2,2-pentafluoroethane (HFC125) | 0.083 | 0.074 | 1.71 |

| 1,1,1,3,3-pentafluoropropane (HFC245fa) | 0.62 | 0.58 | 12.1 |

Mechanism of Action

The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .

Comparison with Similar Compounds

Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.

Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.

Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.

Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .

Biological Activity

The trifluorovinyl radical (TFV) is a highly reactive species characterized by the molecular formula C2F3. Its unique structure, featuring three fluorine atoms bonded to a vinyl group, imparts distinct chemical properties that have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of the this compound, focusing on its synthesis, reactivity, and potential applications in drug development.

The this compound is notable for its high reactivity due to the presence of the radical center and the electronegative fluorine atoms, which stabilize the radical through resonance effects. The radical can participate in various chemical reactions, including polymerization and cycloaddition processes.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C2F3 |

| Molecular Weight | 81.0166 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 4605-17-8 |

| Structure | This compound Structure |

Synthesis of this compound

The synthesis of trifluorovinyl radicals typically involves the thermal or photochemical decomposition of precursors such as trifluorovinyl ethers or sulfonium salts. Recent studies have demonstrated effective methods for generating these radicals in situ, allowing for their use in subsequent reactions.

- Methodology : One approach involves the use of photocatalysts to facilitate the generation of trifluorovinyl radicals from suitable precursors under light irradiation. For example, a sulfonium salt can be irradiated in the presence of a photocatalyst to yield trifluorovinyl radicals effectively .

Case Studies

- Antitumor Activity : Research has indicated that compounds containing trifluorovinyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluorovinyl-containing compounds have been shown to inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : Some studies suggest that trifluorovinyl derivatives possess antimicrobial activity. The introduction of trifluorovinyl groups into existing antimicrobial agents has been explored to enhance their efficacy against resistant strains of bacteria .

- Reactivity with Biological Molecules : The reactivity of trifluorovinyl radicals with biomolecules can lead to modifications that alter their function. For example, interactions with nucleophilic sites on proteins or DNA can result in significant biological effects, potentially leading to therapeutic applications or toxicological concerns .

The mechanisms by which trifluorovinyl radicals exert their biological effects are not fully understood but may involve:

- Oxidative Stress Induction : Reactive oxygen species (ROS) generated during reactions with biomolecules can lead to oxidative damage.

- Signal Transduction Pathway Modulation : Compounds containing trifluorovinyl groups may interfere with key signaling pathways, such as those involving NF-κB or MAPK, affecting cell proliferation and survival.

Properties

CAS No. |

4605-17-8 |

|---|---|

Molecular Formula |

C2F3 |

Molecular Weight |

81.02 g/mol |

InChI |

InChI=1S/C2F3/c3-1-2(4)5 |

InChI Key |

MHNPWFZIRJMRKC-UHFFFAOYSA-N |

Canonical SMILES |

[C](=C(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.